molecular formula C10H12FNO B15362513 6-Fluoro-4-methylchroman-4-amine

6-Fluoro-4-methylchroman-4-amine

Cat. No.: B15362513
M. Wt: 181.21 g/mol
InChI Key: NKRRUFHGMQHEKY-UHFFFAOYSA-N
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Description

. Chromans are significant structural entities that serve as building blocks in various medicinal compounds due to their remarkable biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methylchroman-4-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 6-fluorobenzene-1,4-diol and an appropriate amine source.

  • Formation of Chroman Ring: The starting materials undergo a cyclization reaction to form the chroman ring structure.

  • Introduction of Fluorine and Methyl Groups: Fluorination and methylation steps are performed to introduce the fluorine and methyl groups at the appropriate positions on the chroman ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-methylchroman-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding chroman-4-one derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the chroman ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Chroman-4-one derivatives.

  • Reduction: Reduced forms of the compound.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

6-Fluoro-4-methylchroman-4-amine has various scientific research applications across multiple fields:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

  • Biology: The compound exhibits biological activity and can be used in studies related to enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications in the development of drugs targeting various diseases.

  • Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 6-Fluoro-4-methylchroman-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

6-Fluoro-4-methylchroman-4-amine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 6-Fluoro-7-methylchroman-4-amine, 4-methylchroman-4-amine, 6-fluorochroman-4-amine.

  • Uniqueness: The presence of both fluorine and methyl groups at specific positions on the chroman ring distinguishes this compound from its analogs, contributing to its unique chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

6-fluoro-4-methyl-2,3-dihydrochromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-10(12)4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,12H2,1H3

InChI Key

NKRRUFHGMQHEKY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=C1C=C(C=C2)F)N

Origin of Product

United States

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